molecular formula C13H17BClFO2 B7451393 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7451393
M. Wt: 270.54 g/mol
InChI Key: SWGBJABDKXHQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CF3-BODIPY) is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields such as bioimaging, chemical sensing, and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the absorption of light energy and subsequent emission of fluorescence. This compound has a high quantum yield, which means that it is highly efficient at converting absorbed energy into fluorescence. The fluorescence emission of this compound is highly dependent on the surrounding environment, which makes it an ideal candidate for sensing applications.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and low reactivity towards biological molecules. This makes it an ideal candidate for use in biological systems. This compound has been used to visualize cells and tissues without causing any adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its high photostability, which means that it can be used for long-term imaging without losing its fluorescence signal. This compound is also highly soluble in organic solvents, which makes it easy to work with in the lab.
One of the limitations of this compound is its relatively low absorption in the visible region of the spectrum. This means that it may not be suitable for certain imaging applications. This compound also has a relatively low extinction coefficient, which means that it may not be as sensitive as other fluorescent dyes.

Future Directions

There are several future directions for the use of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. One potential application is in the development of new photovoltaic devices. This compound has been shown to have high absorption in the ultraviolet region of the spectrum, which makes it an ideal candidate for use in solar cells.
Another potential application is in the development of new chemical sensors. This compound has been shown to be highly sensitive to changes in pH, metal ions, and other analytes. This makes it an ideal candidate for sensing applications in environmental monitoring, food safety, and medical diagnostics.
Conclusion:
In conclusion, this compound is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields such as bioimaging, chemical sensing, and photovoltaic devices. This compound has a high photostability, low cytotoxicity, and low reactivity towards biological molecules, making it an ideal candidate for use in biological systems. There are several future directions for the use of this compound in scientific research, including the development of new photovoltaic devices and chemical sensors.

Synthesis Methods

The synthesis of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-chloro-4-fluoro-3-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction results in the formation of this compound with a yield of up to 80%. The purity of the product can be improved by recrystallization.

Scientific Research Applications

2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been widely used in various scientific research applications due to its unique properties. One of the major applications of this compound is in bioimaging. This compound has been used as a fluorescent probe to visualize biological structures such as cells and tissues. It has been shown to have high photostability and low cytotoxicity, making it an ideal candidate for bioimaging.
This compound has also been used in chemical sensing. It has been shown to be highly sensitive to changes in pH, metal ions, and other analytes. This makes it an ideal candidate for sensing applications in environmental monitoring, food safety, and medical diagnostics.

Properties

IUPAC Name

2-(2-chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGBJABDKXHQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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